Biochemical Potency of CCT251455 Compared to ATP-Competitive MPS1 Inhibitors NMS-P715 and AZ3146
CCT251455 demonstrates substantially greater biochemical potency against recombinant MPS1 kinase (IC50 = 3 nM) compared to alternative MPS1 inhibitors NMS-P715 (IC50 = 182 nM) and AZ3146 (IC50 = ~35 nM) [1]. This represents a potency advantage exceeding 60-fold versus NMS-P715.
| Evidence Dimension | Biochemical IC50 against recombinant MPS1 kinase |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | NMS-P715: IC50 = 182 nM; AZ3146: IC50 = ~35 nM |
| Quantified Difference | 61-fold more potent than NMS-P715; 11.7-fold more potent than AZ3146 |
| Conditions | Recombinant MPS1 enzyme assay; ATP-competitive binding analysis |
Why This Matters
Higher biochemical potency enables lower compound usage in enzymatic assays and may reduce off-target effects at concentrations required for MPS1 inhibition.
- [1] Naud S, et al. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). J Med Chem. 2013 Dec 27;56(24):10045-65. View Source
